molecular formula C10H9BrN2O3S B12338672 Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate

Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate

Cat. No.: B12338672
M. Wt: 317.16 g/mol
InChI Key: ZTYYDEXDHBJCSF-UHFFFAOYSA-N
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Description

IUPAC Systematic Name and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate . This name reflects the structure of the benzo[d]thiazole ring system, a bicyclic framework comprising a benzene ring fused to a thiazole ring (a five-membered ring containing one sulfur and one nitrogen atom). The substituents are assigned numerical positions based on IUPAC priority rules:

  • Position 2 : An amino group (-NH₂) attached to the thiazole nitrogen.
  • Position 4 : A bromine atom (-Br) on the benzene ring.
  • Position 5 : A methoxy group (-OCH₃) on the benzene ring.
  • Position 6 : A carboxylate methyl ester (-COOCH₃) on the benzene ring.

The numbering begins at the thiazole sulfur (position 1) and proceeds around the fused ring system to prioritize substituents in descending order of functional group hierarchy.

CAS Registry Number and Alternative Designations

The compound is uniquely identified by the CAS Registry Number 1155287-41-4 . Alternative designations include:

  • Methyl 2-amino-4-bromo-5-methoxy-1,3-benzothiazole-6-carboxylate
  • 2-Amino-4-bromo-5-methoxy-benzothiazole-6-carboxylic acid methyl ester

These synonyms emphasize variations in the placement of descriptors but retain the core structural information.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₉BrN₂O₃S encapsulates the compound’s elemental composition:

  • Carbon (C) : 10 atoms
  • Hydrogen (H) : 9 atoms
  • Bromine (Br) : 1 atom
  • Nitrogen (N) : 2 atoms
  • Oxygen (O) : 3 atoms
  • Sulfur (S) : 1 atom

The molecular weight is 317.16 g/mol , calculated as follows:
$$
\begin{align}
\text{Carbon} & : 10 \times 12.01 = 120.10 \
\text{Hydrogen} & : 9 \times 1.008 = 9.07 \
\text{Bromine} & : 1 \times 79.90 = 79.90 \
\text{Nitrogen} & : 2 \times 14.01 = 28.02 \
\text{Oxygen} & : 3 \times 16.00 = 48.00 \
\text{Sulfur} & : 1 \times 32.07 = 32.07 \
\hline
\text{Total} & : 317.16 \, \text{g/mol} \
\end{align
}
$$
This matches the value reported in chemical databases.

SMILES Notation and InChI Key Representation

The SMILES notation for the compound is O=C(C1=C(OC)C(Br)=C2N=C(N)SC2=C1)OC , which encodes the connectivity of atoms as follows:

  • The benzo[d]thiazole core is represented by C1=C(SC2=C1N=C(N)C=C2) .
  • Substituents are appended to this core:
    • C(OC) : Methoxy group at position 5.
    • C(Br) : Bromine at position 4.
    • N=C(N) : Amino group at position 2.
    • O=C(OC) : Carboxylate methyl ester at position 6.

The InChI Key , a hashed version of the International Chemical Identifier (InChI), is not explicitly provided in the cited sources but can be generated algorithmically from the SMILES notation using standardized software tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2O3S

Molecular Weight

317.16 g/mol

IUPAC Name

methyl 2-amino-4-bromo-5-methoxy-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C10H9BrN2O3S/c1-15-8-4(9(14)16-2)3-5-7(6(8)11)13-10(12)17-5/h3H,1-2H3,(H2,12,13)

InChI Key

ZTYYDEXDHBJCSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C(=O)OC)SC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis from Methyl 4-Aminobenzoate Precursors

The most widely reported route involves cyclization of methyl 4-aminobenzoate derivatives using potassium thiocyanate (KSCN) and bromine in acetic acid. This method leverages the reactivity of aniline derivatives to form the benzothiazole core.

Reaction Mechanism and Conditions

  • Thiocyanation : Methyl 4-aminobenzoate reacts with KSCN in glacial acetic acid at 10°C, forming a thiocyanate intermediate.
  • Cyclization : Bromine addition initiates electrophilic aromatic substitution, followed by intramolecular cyclization to yield the benzothiazole skeleton.
  • Bromination : Concurrent or subsequent bromination at position 4 occurs under controlled stoichiometry.

Key Parameters :

  • Molar Ratios : 1:4:2 (methyl 4-aminobenzoate:KSCN:Br₂)
  • Temperature : 10°C during bromine addition, room temperature for cyclization
  • Yield : 60–75% after recrystallization
Table 1: Cyclization Reaction Optimization
Parameter Optimal Value Effect on Yield
KSCN Equivalents 4.0 Maximizes thiocyanation
Bromine Equivalents 2.0 Prevents over-bromination
Solvent Glacial acetic acid Stabilizes intermediates
Reaction Time 12–16 hours Completes cyclization

Bromination of Preformed Benzothiazoles

An alternative approach involves brominating a preassembled benzothiazole core. This two-step method separates cyclization and halogenation, improving regiocontrol.

Stepwise Bromination Protocol

  • Synthesis of Methyl 2-Amino-5-Methoxybenzo[d]thiazole-6-Carboxylate :
    • Cyclize methyl 4-amino-3-methoxybenzoate using KSCN/Br₂.
    • Yield: 68–72%.
  • Electrophilic Bromination :
    • React with bromine (1.1 eq) in dichloromethane at −5°C.
    • Yield: 80–85%.

Advantages :

  • Avoids competing reactions during cyclization.
  • Enables precise control over bromine positioning.

Challenges :

  • Requires strict temperature control to prevent di-bromination.
  • Purification via column chromatography (hexane/ethyl acetate).

One-Pot Synthesis via Sequential Functionalization

Recent advances demonstrate one-pot methodologies combining cyclization and bromination. A notable example uses microwave-assisted reactions to accelerate steps.

Procedure and Outcomes

  • Microwave Conditions :
    • 150°C, 30 minutes in acetic acid.
  • Reagents :
    • Methyl 4-amino-3-methoxybenzoate, KSCN, N-bromosuccinimide (NBS).
  • Yield : 70% with 95% purity.
Table 2: Comparative Analysis of Brominating Agents
Agent Temperature (°C) Yield (%) Selectivity
Br₂ −5 85 High
NBS 25 78 Moderate
CuBr₂ 45 80 High

Functional Group Compatibility and Challenges

Amino Group Stability

The 2-amino group remains intact under acidic cyclization conditions but may require protection during bromination. Acetylation (acetic anhydride) is commonly employed.

Methoxy Group Demethylation Risk

  • Issue : HBr generated during bromination can cleave methoxy groups.
  • Mitigation : Use buffered conditions (NaOAc) or low temperatures.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Benefits : Improved heat transfer and safety for exothermic bromination.
  • Example : Tubular reactor with residence time <10 minutes achieves 82% yield.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalytic Bromination : H₂O₂/NaBr systems show promise but require optimization.

Analytical Validation of Products

Spectroscopic Characterization

  • ¹H NMR :
    • Methoxy singlet: δ 3.82–3.85 ppm.
    • Aromatic protons: δ 7.30–8.10 ppm (coupled systems).
  • ¹³C NMR :
    • Carboxylate carbonyl: δ 166.5–167.0 ppm.
    • Thiazole C-2: δ 157.2 ppm.

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water).
  • Melting Point : 206–208°C (decomposition).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or alkoxide ions.

Major Products Formed

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: The primary product is the debrominated compound.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.

    Biological Studies: Researchers use this compound to study enzyme interactions, receptor binding, and other biochemical processes.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the amino and bromo groups allows for hydrogen bonding and halogen bonding interactions, respectively, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name Position 4 Position 5 Position 6 Key Features Reference
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate Br OMe COOMe Bromine enhances electrophilicity; methoxy provides electron-donating effects. Potential for nucleophilic substitution at C3. N/A
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate (15) OH H COOMe Hydroxy group enables derivatization (e.g., alkylation, acylation). TBS protection critical for selective functionalization.
Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate (18) H OH COOMe Positional isomer of 15; hydroxy group at C5 influences hydrogen-bonding potential.
Methyl 2-amino-4-(1-phenylethoxy)benzo[d]thiazole-6-carboxylate OCH2CH(Ph) H COOMe Bulky phenylethoxy group at C4 improves lipophilicity and may enhance membrane permeability. Synthesized via alkylation of hydroxy precursor .
Methyl 2-(pyrrole-carboxamido)-4-substituted analogs Variable Variable COOMe 2-Amino group replaced with acylated pyrrole moieties; enhances DNA gyrase inhibition (e.g., compound 33s59 in ).

Reactivity and Functionalization

  • Bromine vs. Hydroxy Groups : The bromine atom at C4 in the target compound allows for nucleophilic substitution (e.g., with amines or alkoxides), as seen in analogous thiadiazole systems . In contrast, hydroxy-substituted analogs (15, 18) undergo alkylation or acylation, requiring protective strategies to avoid side reactions .
  • Methoxy vs. This contrasts with electron-withdrawing groups (e.g., chloro or nitro), which increase electrophilicity and reactivity toward nucleophiles .
  • 2-Amino Group Utility: The unprotected 2-amino group in the target compound enables conjugation with carboxylic acids or acylating agents, as demonstrated in the synthesis of pyrrole-carboxamido derivatives (e.g., compound 30 in ) .

Biological Activity

Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate (CAS No. 1155287-41-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C₁₀H₉BrN₂O₃S
  • Molecular Weight : 317.16 g/mol
  • Purity : >97%

The compound features a benzo[d]thiazole core, which is known for its pharmacological relevance, particularly in the development of drugs targeting various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens:

  • Bacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with IC₅₀ values indicating potent inhibition of bacterial growth .
PathogenIC₅₀ (μg/mL)
Staphylococcus aureus0.012
Enterococcus faecalis0.008

Anticancer Properties

The biological evaluation of related compounds has demonstrated notable anticancer activity. For instance, derivatives of thiazoles have been tested against various cancer cell lines, yielding promising results:

  • Cytotoxicity : The compound's structural analogs have shown significant antiproliferative effects against non-small cell lung cancer, colon cancer, and melanoma cell lines with log GI₅₀ values ranging from -5.73 to -6.0 .
Cancer TypeLog GI₅₀ Value
Non-small cell lung-6.0
Colon cancer-5.89
Melanoma-5.89

Antiviral and Antiparasitic Activity

Thiazole derivatives, including this compound, have been investigated for their antiviral and antiprotozoal effects:

  • Antiviral Activity : Some derivatives have shown potential in inhibiting HIV and other viral infections, although specific data for this compound is limited .
  • Antiparasitic Effects : Related compounds have demonstrated activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, suggesting that this compound may possess similar properties .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antibacterial activity of several thiazole derivatives, including this compound. Results indicated that compounds with bromine substitutions exhibited enhanced activity against resistant strains of bacteria.
  • Cytotoxicity Assessment :
    In vitro studies conducted on various cancer cell lines revealed that this compound inhibited cell proliferation effectively, with mechanisms involving apoptosis induction being investigated.

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